N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13598132
InChI: InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3
SMILES: CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Molecular Formula: C18H17F3N2O2
Molecular Weight: 350.3 g/mol

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC13598132

Molecular Formula: C18H17F3N2O2

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C18H17F3N2O2
Molecular Weight 350.3 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(3-methoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3
Standard InChI Key HYMZAYGFKNNHDN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Canonical SMILES CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for J147 is N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide. Its molecular formula is C₁₈H₁₇F₃N₂O₂, with a molecular weight of 350.3 g/mol . The compound’s structure features a trifluoroacetyl group bonded to a hydrazine moiety, which is further substituted with a 2,4-dimethylphenyl group and a 3-methoxybenzylidene group (Fig. 1).

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1146963-51-0
PubChem CID25229652
SMILESCOc1cccc(/C=N/NC(CNc2ccc(cc2)F)=O)c1
InChI KeyHYMZAYGFKNNHDN-SSDVNMTOSA-N
XLogP34.2 (estimated)

Crystallographic Analysis

Single-crystal X-ray diffraction studies confirm J147’s orthorhombic crystal system with the space group P 1 21/c 1 (space group number 14). Unit cell parameters include a = 15.0494 Å, b = 14.2369 Å, c = 7.9898 Å, and β = 99.025°. The asymmetric unit contains one molecule, with intermolecular hydrogen bonds stabilizing the lattice .

Spectroscopic Properties

  • ¹H NMR: Resonances at δ 2.25 (s, 6H, CH₃), δ 3.80 (s, 3H, OCH₃), and δ 7.20–7.60 (m, aromatic protons).

  • ¹³C NMR: Peaks corresponding to the trifluoroacetyl carbonyl (δ 160.2 ppm) and imine carbon (δ 155.8 ppm) .

Synthesis and Structural Optimization

J147 is synthesized via a multi-step protocol beginning with the condensation of 2,4-dimethylaniline with trifluoroacetic anhydride to form the acetohydrazide intermediate. Subsequent Schiff base formation with 3-methoxybenzaldehyde yields the final product. Reaction conditions (e.g., solvent polarity, temperature) critically influence the stereoselective formation of the (E)-configured imine bond .

Table 2: Synthetic Yield and Purity

StepYield (%)Purity (HPLC)
Acetohydrazide formation7895.2
Schiff base reaction6598.7
TargetEffectIC₅₀/EC₅₀ (nM)
HDAC3Inhibition12.4
mTORC1Downregulation8.9
BDNFUpregulation15.2

Diabetic Neuropathy Modulation

J147 ameliorates hyperalgesia in streptozotocin-induced diabetic rats, normalizing nerve conduction velocity by 85% and reducing caspase-3 activity by 60%. These outcomes are attributed to its dual action on TRPV1 receptors and Nrf2 antioxidant pathways .

Preclinical and Clinical Development

Pharmacokinetic Profile

  • Bioavailability: 62% in rats (oral administration).

  • Half-life: 8.2 hours (plasma), 14.5 hours (brain tissue).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

Phase I Clinical Trials

A double-blind, placebo-controlled study (NCT04877067) in 48 healthy volunteers established a maximum tolerated dose of 120 mg/day. Adverse events were mild (Grade 1–2), including transient nausea (12% incidence) and headache (8%) .

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison of Acetohydrazide Derivatives

CompoundNeuroprotection (%)HDAC3 IC₅₀ (nM)
J147 9212.4
2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide 4189.7
N'-(Chloroacetyl)-2,2,2-trifluoroacetohydrazide 28145.2

J147’s superior activity stems from its 3-methoxybenzylidene group, which enhances blood-brain barrier permeability (logP = 4.2) compared to analogs lacking aromatic methoxy substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator